molecular formula C14H27N3O3 B3027096 tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1233952-15-2

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate

Cat. No.: B3027096
CAS No.: 1233952-15-2
M. Wt: 285.38
InChI Key: FRQZLRYVQWAWKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamino acetamide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a dimethylamino group and a tert-butyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-11(7-9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQZLRYVQWAWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141345
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-15-2
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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